(2-(Dimethylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-(Dimethylcarbamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid moiety, making it a versatile building block in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromoaniline.
Carbamoylation: The 2-bromoaniline undergoes carbamoylation using dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 2-(dimethylcarbamoyl)aniline.
Borylation: The final step involves the borylation of 2-(dimethylcarbamoyl)aniline using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylcarbamoyl)phenyl)boronic acid participates in various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylcarbamoyl moiety.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate coupling reactions.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide are commonly used.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Anilines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-(Dimethylcarbamoyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. It is also employed in the synthesis of protease inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in material science.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethylcarbamoyl group, making it less versatile in certain synthetic applications.
(4-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with the dimethylcarbamoyl group at the para position, which can influence reactivity and selectivity.
(2-(Methoxycarbonyl)phenyl)boronic Acid: Contains a methoxycarbonyl group instead of a dimethylcarbamoyl group, affecting its chemical properties and applications.
Uniqueness
(2-(Dimethylcarbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of the dimethylcarbamoyl group enhances its utility in forming stable intermediates and final products in various chemical reactions .
Properties
IUPAC Name |
[2-(dimethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVLXULSCCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657423 | |
Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-16-6 | |
Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.